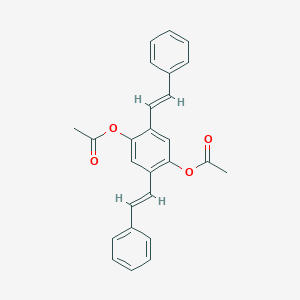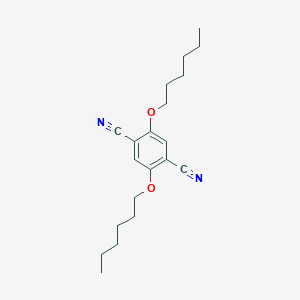![molecular formula C24H16OS3 B296074 Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone](/img/structure/B296074.png)
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone, also known as PDM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PDM has a unique molecular structure that allows it to interact with biological systems in a specific manner, making it a valuable tool for studying various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone has been used in various scientific research applications, including the study of enzyme inhibition, protein-ligand interactions, and drug discovery. Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone has been shown to inhibit the activity of certain enzymes, making it a potential drug target for the treatment of various diseases. Additionally, Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone has been used as a probe to study protein-ligand interactions, which can provide valuable insights into the mechanisms of various biochemical processes. Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone has also been used in drug discovery efforts, as its unique molecular structure may provide a starting point for the development of new therapeutics.
Mecanismo De Acción
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone interacts with biological systems through the formation of covalent bonds with thiol groups on proteins and enzymes. This interaction can result in the inhibition of enzyme activity, which can have downstream effects on various biochemical processes. The specific mechanism of action of Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone may vary depending on the target enzyme or protein, and further research is needed to fully understand its interactions with biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone are dependent on the specific target enzyme or protein. Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can result in increased levels of acetylcholine, which can have downstream effects on various physiological processes, including muscle contraction and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone in lab experiments is its specificity for thiol groups on proteins and enzymes. This specificity allows for targeted inhibition of specific enzymes or proteins, which can provide valuable insights into various biochemical processes. However, one limitation of using Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone is its potential toxicity, as it can form covalent bonds with thiol groups on non-target proteins and enzymes, leading to unintended effects.
Direcciones Futuras
Future research on Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone could focus on further elucidating its mechanism of action and identifying specific target enzymes or proteins. Additionally, Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone could be used in drug discovery efforts, as its unique molecular structure may provide a starting point for the development of new therapeutics. Finally, Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone could be used in the development of new probes for studying protein-ligand interactions, which can provide valuable insights into various biochemical processes.
Métodos De Síntesis
The synthesis of Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone involves the reaction of 2-acetylthiophene with 2-phenyl-2-thioxoethanol in the presence of a base catalyst. The resulting intermediate is then reacted with 4-chlorobenzaldehyde to yield Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone. The synthesis of Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.
Propiedades
Fórmula molecular |
C24H16OS3 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
phenyl-[(2E)-5-phenyl-2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiol-4-yl]methanone |
InChI |
InChI=1S/C24H16OS3/c25-22(18-12-6-2-7-13-18)24-23(19-14-8-3-9-15-19)27-21(28-24)16-20(26)17-10-4-1-5-11-17/h1-16H/b21-16+ |
Clave InChI |
OYZZILZSKFMTOX-LTGZKZEYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(S/C(=C/C(=S)C3=CC=CC=C3)/S2)C(=O)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=CC(=S)C3=CC=CC=C3)S2)C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC(=CC(=S)C3=CC=CC=C3)S2)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)

![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)

![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
